An In-Depth Technical Guide to trans-2-Amino-1-methyl-cyclopentanol Hydrochloride: Structure, Properties, and Potential Applications
An In-Depth Technical Guide to trans-2-Amino-1-methyl-cyclopentanol Hydrochloride: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2-Amino-1-methyl-cyclopentanol hydrochloride is a chiral amino alcohol that holds potential as a valuable building block in medicinal chemistry and organic synthesis. Its rigid cyclopentane scaffold, combined with the stereospecific arrangement of its amino and hydroxyl functionalities, makes it an attractive starting material for the synthesis of complex molecules with defined three-dimensional structures. This guide provides a comprehensive overview of the known structural and physicochemical properties of this compound, alongside an exploration of its potential applications in drug discovery, based on the utility of analogous structures. While detailed experimental data for this specific molecule is not widely available in public literature, this document consolidates the existing information and provides insights into its synthetic considerations and potential biological relevance.
Molecular Structure and Chemical Identity
The fundamental characteristics of trans-2-Amino-1-methyl-cyclopentanol hydrochloride are rooted in its distinct molecular architecture.
Structural Formula and Stereochemistry
The designation "trans" indicates that the amino group (-NH₂) and the hydroxyl group (-OH) are on opposite sides of the cyclopentane ring. The presence of a methyl group on the same carbon as the hydroxyl group (C1) introduces another stereocenter. The hydrochloride salt is formed by the protonation of the amino group.
A definitive representation of the stereochemistry would require specifying the absolute configuration (e.g., (1R,2R) or (1S,2S)). However, without specific experimental data, the general trans structure is presented.
Chemical Identifiers
For precise identification and sourcing, the following identifiers are crucial:
| Identifier | Value |
| CAS Number | 124555-41-5[1][2] |
| Molecular Formula | C₆H₁₄ClNO |
| Molecular Weight | 151.64 g/mol |
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. While experimental data for the hydrochloride salt is scarce, data for the free base, 2-Amino-1-methylcyclopentan-1-ol (CAS 20412-66-2), provides valuable insights.
| Property | Value (for free base) | Source |
| Molecular Weight | 115.17 g/mol | [3] |
| XLogP3-AA | -0.2 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Topological Polar Surface Area | 46.3 Ų | [3] |
The hydrochloride salt is expected to be a crystalline solid with higher water solubility and melting point compared to its free base, due to its ionic nature.
Synthesis and Characterization
Retrosynthetic Analysis and Potential Synthetic Routes
A logical approach to the synthesis of this molecule would involve the stereoselective amination of a suitable cyclopentanone precursor.
Caption: A potential retrosynthetic pathway for the target molecule.
A plausible forward synthesis could involve the following key steps:
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Epoxidation: Conversion of 2-methylcyclopentanone to 1-methylcyclopentene oxide.
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Regio- and Stereoselective Ring-Opening: The epoxide can be opened with an amine equivalent (e.g., azide or a protected amine) to introduce the amino group in a trans configuration relative to the hydroxyl group. The choice of nucleophile and catalyst is critical to control the stereochemistry.
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Protection/Deprotection: The amino and hydroxyl groups may require protection during the synthesis, followed by a deprotection step.
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Salt Formation: Treatment of the final free base with hydrochloric acid would yield the desired hydrochloride salt.
Characterization Techniques
To confirm the structure and purity of trans-2-Amino-1-methyl-cyclopentanol hydrochloride, a combination of spectroscopic techniques would be essential.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the methyl group, the methine proton adjacent to the amino group, and the protons of the cyclopentane ring. The coupling constants between the protons on C1 and C2 would be indicative of their trans relationship.
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¹³C NMR would show six distinct signals corresponding to the six carbon atoms in the molecule.
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Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the O-H and N-H stretches (typically broad in the 3200-3500 cm⁻¹ region), C-H stretches (around 2800-3000 cm⁻¹), and C-N and C-O stretches in the fingerprint region.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the free base (C₆H₁₃NO) and characteristic fragmentation patterns.
Applications in Research and Drug Development
While specific examples of the direct use of trans-2-Amino-1-methyl-cyclopentanol hydrochloride in drug development are not prominent in the literature, the broader class of chiral amino alcohols and aminocyclopentanes are well-established as important pharmacophores and synthetic intermediates.
As a Chiral Building Block
The rigid cyclopentane core of this molecule can serve as a scaffold to present appended functional groups in a well-defined spatial orientation. This is particularly valuable in the design of ligands for protein targets where specific interactions are crucial for biological activity. The trans stereochemistry can be exploited to create molecules with specific conformational constraints.
Potential Therapeutic Areas
Derivatives of amino alcohols and related structures have shown a wide range of biological activities. It is conceivable that compounds derived from trans-2-Amino-1-methyl-cyclopentanol hydrochloride could be investigated for their potential in areas such as:
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Antiviral Agents: Many nucleoside analogues with modified cyclopentane rings have demonstrated potent antiviral activity.
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Enzyme Inhibitors: The amino and hydroxyl groups can serve as key interaction points with the active sites of enzymes. For instance, aminocyclopentanol derivatives have been explored as inhibitors of glycosidases and other enzymes.
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Central Nervous System (CNS) Agents: The rigid scaffold could be incorporated into molecules targeting CNS receptors.
The general workflow for utilizing such a building block in a drug discovery program is outlined below:
Caption: A generalized workflow for the use of a chemical building block in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling trans-2-Amino-1-methyl-cyclopentanol hydrochloride. While a detailed toxicology profile is not available, general guidelines for handling amino alcohols should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
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Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
trans-2-Amino-1-methyl-cyclopentanol hydrochloride represents a chiral building block with potential for applications in synthetic and medicinal chemistry. Its defined stereochemistry and rigid core make it an interesting candidate for the synthesis of novel, conformationally constrained molecules. While a comprehensive dataset of its experimental properties and applications is currently lacking in the public domain, this guide provides a foundational understanding of its structure, potential synthetic routes, and foreseeable utility in drug discovery and development, based on the established roles of similar chemical scaffolds. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.
References
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PubChem. 2-Amino-1-methylcyclopentan-1-ol. Available from: [Link]
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PubChem. trans-2-Amino-1-methylcyclopentanol. Available from: [Link]
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MDPI. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Available from: [Link]
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NIST. Cyclopentanol, 2-methyl-, trans-. In: NIST Chemistry WebBook. Available from: [Link]
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MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
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PubMed. Manno- epi-cyclophellitols Enable Activity-Based Protein Profiling of Human α-Mannosidases and Discovery of New Golgi Mannosidase II Inhibitors. Available from: [Link]
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ResearchGate. (PDF) Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. Available from: [Link]
- Google Patents. Process for the preparation of aminoalcohol derivatives and their further conversion to (1R,4S)-4-(2-amino-6-chloro-5-formamido-4-pyrimidinyl).
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PubChem. trans-2-Methylcyclopentan-1-ol. Available from: [Link]
